molecular formula C16H12F2N2OS B2699476 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 864860-84-4

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2699476
CAS No.: 864860-84-4
M. Wt: 318.34
InChI Key: QKKJJYFLURXUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for professional laboratory use. This molecule integrates two privileged pharmacophores: a 4,5-dimethylbenzothiazole ring and a 2,6-difluorobenzamide unit. The benzothiazole nucleus is a well-established scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, particularly as potent anticancer agents effective against various cancer cell lines, including mammary, ovarian, and colon subpanels . The 2,6-difluorobenzamide motif is critically important in antibacterial research, specifically for its role as an allosteric inhibitor of the essential bacterial cell division protein FtsZ, a target for novel antibiotics against pathogens like Staphylococcus aureus . The presence of the fluorine atoms on the benzamide ring is known to induce a non-planar conformation that enhances hydrophobic interactions with key residues in the FtsZ binding pocket, thereby increasing its inhibitory potency and anti-staphylococcal activity . Researchers can leverage this compound as a key intermediate or lead structure in developing novel therapeutic agents. Its primary research applications include investigation into mechanisms of cancer cell proliferation and the induction of apoptosis, as well as the exploration of new antibacterial strategies targeting cell division. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-8-6-7-12-14(9(8)2)19-16(22-12)20-15(21)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKJJYFLURXUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the following steps:

Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for large-scale synthesis.

Chemical Reactions Analysis

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The 2,6-difluorobenzamide moiety is shared across several compounds, but variations in the substituent groups significantly influence their properties and applications:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Primary Use
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide Benzothiazole + 2,6-difluorobenzamide 4,5-dimethylbenzothiazole Likely pesticidal/pharmaceutical (inferred)
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) Benzoylurea + 2,6-difluorobenzamide 4-chlorophenylurea Insect growth regulator (IGR)
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzoylurea + 2,6-difluorobenzamide 3,5-dichloro-2,4-difluorophenyl Pesticide (IGR)
Hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzoylurea + 2,6-difluorobenzamide 3,5-dichloro-4-tetrafluoroethoxyphenyl Termiticide/IGR

Regulatory and Environmental Considerations

  • Regulatory Class: Diflubenzuron is classified as an environmentally hazardous substance (UN3082, Class 9) due to its persistence and toxicity to non-target organisms . Similar regulatory scrutiny may apply to the target compound if it shares bioaccumulative properties.
  • Environmental Impact : Fluorinated and chlorinated substituents in benzoylureas contribute to their environmental half-life. The 4,5-dimethylbenzothiazole group in the target compound might offer faster degradation, reducing ecological risks .

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